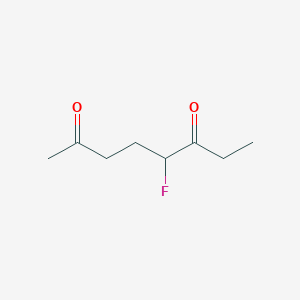

5-Fluorooctane-2,6-dione

Description

5-Fluorooctane-2,6-dione is a fluorinated aliphatic diketone characterized by a linear octane backbone substituted with a fluorine atom at position 5 and two ketone groups at positions 2 and 5. Such compounds are often explored for applications in medicinal chemistry, catalysis, or material science due to their polar functional groups and stereoelectronic effects.

Properties

CAS No. |

102283-30-7 |

|---|---|

Molecular Formula |

C8H13FO2 |

Molecular Weight |

160.19 g/mol |

IUPAC Name |

5-fluorooctane-2,6-dione |

InChI |

InChI=1S/C8H13FO2/c1-3-8(11)7(9)5-4-6(2)10/h7H,3-5H2,1-2H3 |

InChI Key |

PNDCDHWBMKMFSD-UHFFFAOYSA-N |

SMILES |

CCC(=O)C(CCC(=O)C)F |

Canonical SMILES |

CCC(=O)C(CCC(=O)C)F |

Synonyms |

2,6-Octanedione, 5-fluoro- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Diones

The following analysis compares 5-Fluorooctane-2,6-dione with other diketones and fluorinated analogs reported in the literature. Key comparisons focus on structural motifs, biological activity, and analytical characterization.

Structural and Functional Analogues

Dihydroxypyrido-pyrazine-1,6-dione derivatives ():

These bicyclic diketones (e.g., compound 46 ) feature fused pyrido-pyrazine cores with 1,6-dione groups. Unlike the aliphatic this compound, their aromaticity and planar structure enhance π-π stacking interactions, critical for binding to biological targets like enzymes. Compound 46 exhibited potent antiviral activity with an EC50 of 6 nM, attributed to its rigid bicyclic framework and hydrogen-bonding capacity .- Ergost-25-ene-3,6-dione (): A steroidal diketone isolated from Solanum torvum, this compound demonstrated superior binding affinity to BRCA1 (a breast cancer target) compared to doxorubicin.

Stigmastane-3,6-diones ():

These phytosteroid derivatives (e.g., stigmasta-4,22-diene-3,6-dione) share a 3,6-dione configuration but within a tetracyclic scaffold. Their mass spectral fragmentation patterns (e.g., M+ m/z 424–426) and retention indices differ significantly from aliphatic diones due to steric and electronic effects of the steroid backbone .

Analytical Characterization

- Mass Spectrometry: Stigmastane-3,6-diones show diagnostic fragment ions (e.g., m/z 285) from side-chain cleavage, while aliphatic diones like this compound would likely fragment at C-F or ketone positions, producing distinct patterns (e.g., loss of HF or CO groups) .

- Chromatography : Steroidal diones elute later in reverse-phase HPLC due to higher hydrophobicity, whereas this compound’s shorter chain and polar ketones may reduce retention times.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.